molecular formula C13H11NO4S B14181633 Ethyl 3-nitro-5-(thiophen-3-yl)benzoate CAS No. 857895-50-2

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate

Cat. No.: B14181633
CAS No.: 857895-50-2
M. Wt: 277.30 g/mol
InChI Key: YSSVMVIWOCMZAE-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ethyl 3-nitro-5-(thiophen-3-yl)benzoate typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-nitro-5-(thiophen-3-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also interact with proteins and other biomolecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

CAS No.

857895-50-2

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 3-nitro-5-thiophen-3-ylbenzoate

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-10(9-3-4-19-8-9)6-12(7-11)14(16)17/h3-8H,2H2,1H3

InChI Key

YSSVMVIWOCMZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)[N+](=O)[O-]

Origin of Product

United States

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